molecular formula C8H10O2 B179039 (2E,4E)-2-methyl-6-oxohepta-2,4-dienal CAS No. 195991-40-3

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

Cat. No. B179039
M. Wt: 138.16 g/mol
InChI Key: FDZCRHSDRBSPBW-HJIKTHEYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal, also known as 2,4-decadienal, is a naturally occurring aldehyde found in various food sources such as fish, meat, and vegetables. It is responsible for the characteristic flavor and aroma of these foods. In recent years, this compound has gained attention in scientific research due to its potential health benefits and applications in various fields.

Scientific Research Applications

1. Synthesis of Natural Products

  • The compound has been utilized as a key intermediate in the synthesis of natural products like strobilurin B. (Popovsky et al., 2012)

2. Facile Synthesis Methods

  • A method has been developed for the facile synthesis of 2,4-dienals, which includes (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, using a formylenylolefination approach. This technique is significant for synthesizing various natural products. (Yang et al., 1990)

3. Palladium Catalyzed Cross-Coupling Reaction

  • The compound has been used in palladium-catalyzed cross-coupling reactions with functional organozinc reagents, leading to the production of functional conjugated dienic aldehydes. (Vicart et al., 2003)

4. Atmospheric Chemistry Studies

  • In the study of atmospheric chemistry, especially regarding the OH-initiated oxidation of toluene, (2E,4E)-2-methyl-6-oxohepta-2,4-dienal was identified as a significant product in the reactions of toluene-1,2-oxide/2-methyloxepin. (Klotz et al., 2000)

5. Vilsmeier Reaction in Synthesis

  • The Vilsmeier reaction of α-oxo-ketenedithioacetals has been employed for the novel and facile synthesis of dienals, including (2E,4E)-2-methyl-6-oxohepta-2,4-dienal, demonstrating its importance in organic synthesis. (Liu et al., 2004)

6. Aerobic Degradation Studies

  • In microbiological studies, the compound has been found as a product in the aerobic degradation of certain nitrotoluenes, indicating its relevance in environmental chemistry. (Nishino et al., 2000)

properties

CAS RN

195991-40-3

Product Name

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(2E,4E)-2-methyl-6-oxohepta-2,4-dienal

InChI

InChI=1S/C8H10O2/c1-7(6-9)4-3-5-8(2)10/h3-6H,1-2H3/b5-3+,7-4+

InChI Key

FDZCRHSDRBSPBW-HJIKTHEYSA-N

Isomeric SMILES

CC(=O)/C=C/C=C(\C)/C=O

SMILES

CC(=O)C=CC=C(C)C=O

Canonical SMILES

CC(=O)C=CC=C(C)C=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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